3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride
CAS No.: 2384737-22-6
Cat. No.: VC11577147
Molecular Formula: C6H8ClNO3S
Molecular Weight: 209.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2384737-22-6 |
|---|---|
| Molecular Formula | C6H8ClNO3S |
| Molecular Weight | 209.65 g/mol |
| IUPAC Name | 3-propan-2-yl-1,2-oxazole-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H8ClNO3S/c1-4(2)5-3-6(11-8-5)12(7,9)10/h3-4H,1-2H3 |
| Standard InChI Key | IZUBTRSSZARPJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NOC(=C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is characterized by a five-membered isoxazole ring substituted with a sulfonyl chloride group at position 5 and an isopropyl group at position 3. The molecular formula confirms the presence of one chlorine atom, one sulfur atom, and three oxygen atoms, contributing to its polar yet lipophilic nature . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 209.65 g/mol |
| CAS Number | 2384737-22-6 |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
The absence of reported density and thermal stability data underscores the need for further experimental characterization .
Spectral and Structural Analysis
While specific spectral data (e.g., -NMR, IR) for this compound are unavailable in the reviewed sources, analogous isoxazole sulfonyl chlorides exhibit distinctive infrared absorptions at 1,370–1,330 cm (S=O asymmetric stretching) and 1,180–1,150 cm (S=O symmetric stretching) . X-ray crystallography of related structures reveals planar isoxazole rings with bond lengths consistent with aromatic delocalization .
Synthesis and Industrial Preparation
Key Synthetic Routes
The compound is synthesized via sulfonation of the parent isoxazole, followed by chlorination. A patent by details a method for preparing diarylisoxazole sulfonamides, where intermediates such as 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride are generated through the reaction of hydroxylamine derivatives with ketones. For example:
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Intermediate Formation:
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3,4-Diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one (16) reacts with hydroxylamine in the presence of a base (e.g., triethylamine) to yield 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (17) .
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Subsequent dehydration of 17 produces the isoxazole core, which undergoes sulfonation and chlorination to yield the sulfonyl chloride .
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Chlorination Step:
Reaction Optimization
The choice of base significantly impacts yield. Carboxylate bases (e.g., sodium acetate) and aliphatic amines (e.g., triethylamine) are preferred due to their ability to neutralize HCl byproducts without competing side reactions . Reaction temperatures typically range from 0°C to 25°C to mitigate exothermic decomposition .
Reactivity and Applications in Drug Discovery
Role in Sulfonamide Synthesis
The sulfonyl chloride group serves as a linchpin for nucleophilic substitution reactions, enabling the synthesis of sulfonamides—a class of compounds with broad therapeutic applications. For instance:
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Anticancer Agents: Isoxazole sulfonamides inhibit kinases such as FLT3 and STAT3, which are implicated in leukemia and colon cancer . Compound 19, a derivative bearing structural similarities to 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride, demonstrated complete tumor regression in xenograft models .
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Antimicrobials: Sulfonamide-linked isoxazoles exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The electron-withdrawing chlorine atom enhances membrane permeability and target binding .
Case Study: FLT3 Inhibitor Development
Xu et al. (2015) synthesized N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives using sulfonyl chloride intermediates . The resulting compound 19 exhibited an IC of <10 nM against FLT3 kinase, with >90% inhibition of MV4-11 leukemia cell proliferation . Structural analogs of 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride could similarly exploit sulfonamide linkages to enhance pharmacokinetic properties.
Future Directions and Research Opportunities
Expanding Medicinal Chemistry Applications
The compound’s utility in synthesizing kinase inhibitors, antimicrobials, and anti-inflammatory agents remains underexplored. Priority areas include:
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Targeted Drug Delivery: Conjugating sulfonamide prodrugs to nanoparticle carriers.
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Dual-Action Therapeutics: Combining isoxazole sulfonamides with HDAC or tubulin inhibitors .
Computational and Experimental Studies
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QSAR Modeling: Correlating substituent effects (e.g., isopropyl vs. tert-butyl) with bioactivity.
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Crystallography: Resolving the three-dimensional structure to guide rational drug design.
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